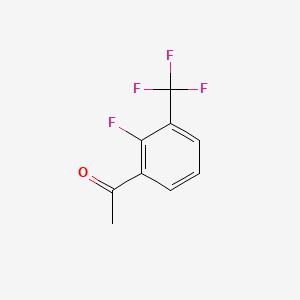

2'-Fluoro-3'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Fluoro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6F4O . It has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .

Synthesis Analysis

The synthesis of 2,2,2-trifluoro-3’-(trifluoromethyl)acetophenone has been reported using Grignard synthesis. The process involves the use of m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of 2’-Fluoro-3’-(trifluoromethyl)acetophenone consists of 9 carbon atoms, 6 hydrogen atoms, 4 fluorine atoms, and 1 oxygen atom . The IUPAC name for this compound is 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone .Physical And Chemical Properties Analysis

The molecular weight of 2’-Fluoro-3’-(trifluoromethyl)acetophenone is 206.14 g/mol . It has a topological polar surface area of 17.1 Ų . Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 .Scientific Research Applications

Synthetic Chemistry Applications

2'-Fluoro-3'-(trifluoromethyl)acetophenone has been utilized in synthetic chemistry for the modification of chemical structures and the synthesis of complex molecules. For example, its derivatives have been employed in electrophilic and nucleophilic side-chain fluorination processes, demonstrating diverse reactivity depending on the substituents' electronic properties and yielding various fluorinated compounds in moderate to high yields (Fuglseth et al., 2008). Additionally, trifluoromethoxylated synthons derived from acetophenone have been prepared for their potential reactivity and application in synthesizing fluorinated compounds, highlighting the role of the trifluoromethyl group in modifying chemical reactivity and properties (Zriba, Magnier, & Blazejewski, 2009).

Material Science and Polymer Synthesis

In material science, the compound has been used to synthesize novel polymers with high thermal stability and specific physical properties. For instance, novel fluorine-containing polyimides have been synthesized from fluorinated aromatic diamine monomers, showing excellent thermal stability, low moisture absorption, and high hygrothermal stability, suitable for advanced material applications (Yin et al., 2005). These polymers' solubility in a wide range of organic solvents and their ability to form transparent and flexible films highlight their potential in optical and electronic applications.

Molecular Interactions and Conformational Studies

The conformational properties of 2'-fluoro-substituted acetophenone derivatives have been elucidated through NMR spectroscopy and DFT calculations, revealing exclusive s-trans conformers in solutions. These studies provide insights into the molecular interactions and steric effects influenced by fluorine substitution, which can be crucial for designing fluorinated drugs and molecules with desired biological activities (Otake et al., 2021).

Electrophilic Aromatic Substitution and Fluorination Techniques

Electrochemical aromatic fluorination techniques involving acetophenone derivatives have been explored, showcasing the selective fluorination and the synthesis of fluorinated aromatic compounds. This method provides an alternative to traditional fluorination techniques, potentially offering a more environmentally friendly and sustainable approach to synthesizing fluorinated molecules (Shainyan et al., 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

properties

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNLAUPUYILQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372115 |

Source

|

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3'-(trifluoromethyl)acetophenone | |

CAS RN |

207853-63-2 |

Source

|

| Record name | 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207853-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.